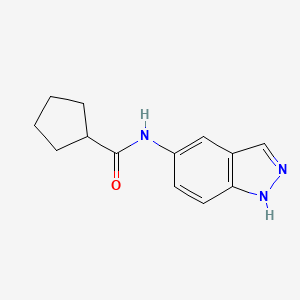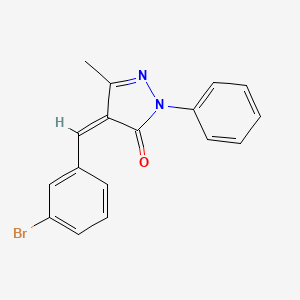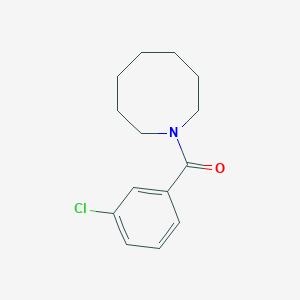![molecular formula C23H20N2O6 B5369496 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)
2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate, also known as NPD1, is a synthetic compound that has gained significant attention in the field of neuroscience and neuroprotection. This compound is known to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the activation of the Nrf2-ARE pathway, which is responsible for regulating cellular antioxidant and anti-inflammatory responses. This compound also activates the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and growth. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been found to enhance neuronal survival and regeneration, as well as improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for the treatment of neurological disorders. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the effects of this compound on human subjects are still largely unknown, and further clinical studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate. One potential direction is to investigate the potential therapeutic applications of this compound in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to further elucidate the mechanism of action of this compound and its interaction with other signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in research and clinical settings.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human subjects.
Synthesemethoden
The synthesis of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the reaction of 3-nitro-4-hydroxyphenylacetic acid with propionyl chloride to form 3-nitro-4-(propionyloxy)phenylacetic acid. This compound is then reacted with 2-quinolinecarbaldehyde to form this compound. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have anti-inflammatory and neuroprotective properties, which can help in reducing the damage caused by neurodegenerative diseases. This compound has also been found to promote neuronal survival and regeneration, making it a promising candidate for the treatment of neurological injuries.
Eigenschaften
IUPAC Name |
[2-nitro-4-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-3-21(26)30-19-13-9-15(14-18(19)25(28)29)8-11-17-12-10-16-6-5-7-20(23(16)24-17)31-22(27)4-2/h5-14H,3-4H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOMILIXSQQJL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)CC)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)CC)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)
![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)

![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
